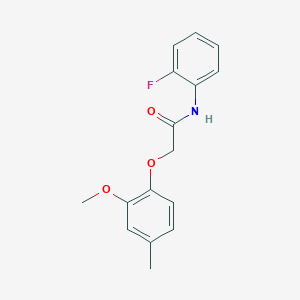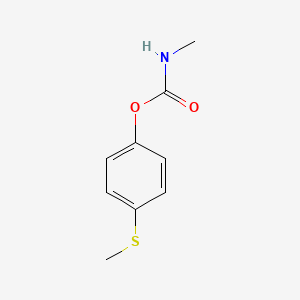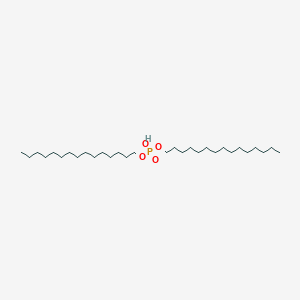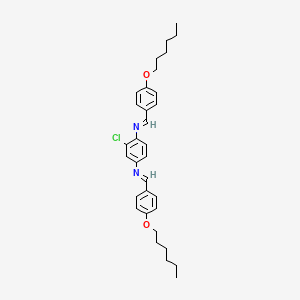
N,N'-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine est un composé organique synthétique reconnu pour sa structure chimique unique et ses propriétés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine implique généralement la réaction de condensation entre la 4-hexyloxybenzaldéhyde et la 2-chloro-1,4-phénylènediamine. La réaction est généralement réalisée en présence d'un catalyseur approprié, tel qu'un acide ou une base, dans des conditions de température et de pression contrôlées pour assurer un rendement élevé et une pureté élevée du produit.
Méthodes de production industrielle
Dans les environnements industriels, la production de N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine peut impliquer des processus de lots ou continus à grande échelle. Ces méthodes utilisent souvent des techniques avancées telles que l'extraction par solvant, la cristallisation et la purification pour atteindre la qualité et la cohérence souhaitées du composé.
Analyse Des Réactions Chimiques
Types de réactions
N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou d'autres formes réduites.
Substitution : Le cycle phénylique chloré peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, et des nucléophiles tels que les amines ou les thiols. Les conditions réactionnelles impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour optimiser les résultats de la réaction.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche a exploré son utilisation dans le développement de médicaments et les applications thérapeutiques.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité, de colorants et de polymères.
Mécanisme d'action
Le mécanisme par lequel N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure la liaison à des enzymes ou à des récepteurs, la modulation des voies de signalisation cellulaire et l'induction de modifications des processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating cellular signaling pathways, and inducing changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N'-Bis-(2-hydroxy-4-hexyloxybenzylidène)-1,4-phénylènediamine
- N,N'-Bis-(4-méthoxybenzylidène)-2-chloro-1,4-phénylènediamine
- N,N'-Bis-(4-éthoxybenzylidène)-2-chloro-1,4-phénylènediamine
Unicité
N,N'-Bis-(4-hexyloxybenzylidène)-2-chloro-1,4-phénylènediamine se distingue par sa combinaison spécifique de groupes hexyloxybenzylidène et d'un noyau phénylènediamine chloré.
Propriétés
Numéro CAS |
57134-17-5 |
|---|---|
Formule moléculaire |
C32H39ClN2O2 |
Poids moléculaire |
519.1 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(4-hexoxyphenyl)methylideneamino]phenyl]-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C32H39ClN2O2/c1-3-5-7-9-21-36-29-16-11-26(12-17-29)24-34-28-15-20-32(31(33)23-28)35-25-27-13-18-30(19-14-27)37-22-10-8-6-4-2/h11-20,23-25H,3-10,21-22H2,1-2H3 |
Clé InChI |
BNYXPXVYAZRGLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


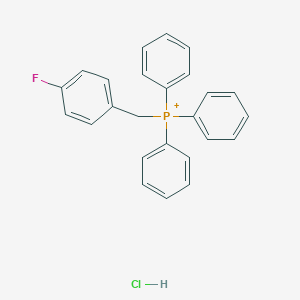
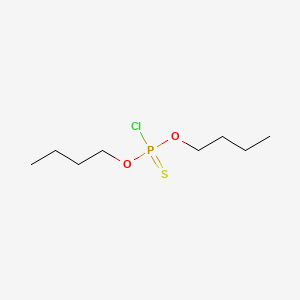
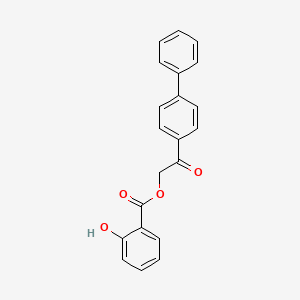


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

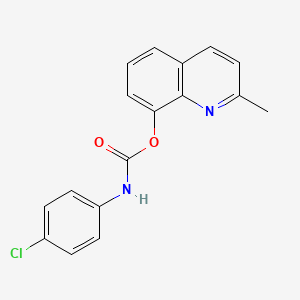
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
